6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride can be achieved through several synthetic routes. One common method involves the classical Fischer indole synthesis, which is conducted by reacting indole-fused cycloheptanone with hydrazines . Another method involves the condensation reaction to build the seven-membered ring structure . Additionally, a new route has been reported that synthesizes this compound through intramolecular oxidative coupling of 1,3-di(1H-indol-3-yl)propanes in the presence of phenyliodine(III)bis(trifluoroacetate) (PIFA), DDQ, and TMSCl with moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The use of hypervalent iodine reagents, such as PIFA, is particularly advantageous due to their high reactivity and selectivity .
Chemical Reactions Analysis
Types of Reactions
6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at various positions on the quinoline ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in H2O.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as THF or ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting antitumor activity .
Comparison with Similar Compounds
Similar Compounds
6,7,12,13-Tetrahydro-5H-Cyclohepta[2,1-b3,4-b’]diindole: Another heterocyclic compound with a similar core structure.
Diethyl 2-fluoro-5,7,12,13-tetrahydro-6H-cyclohepta[2,1-b3,4-b’]diindole-6,6-dicarboxylate: A derivative with additional functional groups.
Uniqueness
6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
5231-42-5 |
---|---|
Molecular Formula |
C19H28Cl2N2O |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
dimethyl-[2-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yloxy)propyl]azanium;dichloride |
InChI |
InChI=1S/C19H26N2O.2ClH/c1-14(13-21(2)3)22-19-15-9-5-4-6-11-17(15)20-18-12-8-7-10-16(18)19;;/h7-8,10,12,14H,4-6,9,11,13H2,1-3H3;2*1H |
InChI Key |
AXUCQKCDOGCBHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[NH+](C)C)OC1=C2CCCCCC2=[NH+]C3=CC=CC=C31.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.